2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 915018-73-4
VCID: VC5549404
InChI: InChI=1S/C11H14N2O/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8,12H2
SMILES: C1CC2=CC=CC=C2N(C1)C(=O)CN
Molecular Formula: C11H14N2O
Molecular Weight: 190.246

2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

CAS No.: 915018-73-4

Cat. No.: VC5549404

Molecular Formula: C11H14N2O

Molecular Weight: 190.246

* For research use only. Not for human or veterinary use.

2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one - 915018-73-4

Specification

CAS No. 915018-73-4
Molecular Formula C11H14N2O
Molecular Weight 190.246
IUPAC Name 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C11H14N2O/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8,12H2
Standard InChI Key AGVLPANXRRNFSV-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C(=O)CN

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS No. 1210489-39-6) is a hydrochloride salt with the molecular formula C₁₁H₁₅ClN₂O and a molar mass of 226.7 g/mol. Its IUPAC name, 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone hydrochloride, reflects the tetrahydroquinoline ring system substituted at the 1-position with an amino-acetone group. The compound’s structure is further defined by its SMILES notation (C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl) and InChIKey (YXJBLKIHOOIOFN-UHFFFAOYSA-N).

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number1210489-39-6
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight226.7 g/mol
IUPAC Name2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone hydrochloride
SMILESC1CC2=CC=CC=C2N(C1)C(=O)CN.Cl
PubChem CID45792297

Structural Analogs and Derivatives

Structural analogs, such as the 4-amino-substituted variant (CAS 1337246-46-4), demonstrate how positional isomerism influences physicochemical properties. For instance, the 4-amino derivative has a lower molecular weight (190.24 g/mol) due to the absence of a hydrochloride salt and exhibits a predicted boiling point of 383.1°C . Such analogs highlight the tunability of tetrahydroquinoline-based scaffolds for drug discovery .

Synthesis and Industrial Availability

Synthetic Routes

The synthesis of 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride typically proceeds via a two-step protocol:

  • Formation of the Ethanone Core: Reacting tetrahydroquinoline derivatives with chloroacetone or analogous reagents under basic conditions yields the ethanone intermediate.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility.

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimizing byproducts such as over-alkylated species or ring-opened derivatives.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility compared to the free base. Experimental data indicate solubility in polar solvents such as methanol (>50 mg/mL) and water (~10 mg/mL). The compound is hygroscopic, requiring storage under inert atmospheres at 2–8°C to prevent degradation.

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum (D₂O) displays characteristic signals for the tetrahydroquinoline protons (δ 1.8–2.5 ppm, multiplet, 4H), aromatic protons (δ 6.8–7.2 ppm, multiplet, 4H), and the amino-acetone methylene group (δ 3.4 ppm, singlet, 2H).

  • IR: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the presence of the ketone and amine functional groups.

HazardPrecautionary Measure
Skin ContactWash with soap and water
InhalationMove to fresh air
Eye ExposureFlush with water, consult physician

Analytical and Formulation Considerations

Formulation Challenges

The compound’s hygroscopic nature complicates long-term storage. Lyophilization or formulation with desiccants (e.g., silica gel) is recommended to extend shelf life beyond six months.

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